Cas no 2227705-78-2 ((2S)-4-(furan-2-yl)butan-2-amine)
(2S)-4-(furan-2-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-(furan-2-yl)butan-2-amine
- EN300-1832657
- 2227705-78-2
-
- Inchi: 1S/C8H13NO/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3/t7-/m0/s1
- InChI Key: FMXPHTQMUMXJKJ-ZETCQYMHSA-N
- SMILES: O1C=CC=C1CC[C@H](C)N
Computed Properties
- Exact Mass: 139.099714038g/mol
- Monoisotopic Mass: 139.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 39.2Ų
(2S)-4-(furan-2-yl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832657-0.05g |
(2S)-4-(furan-2-yl)butan-2-amine |
2227705-78-2 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1832657-0.1g |
(2S)-4-(furan-2-yl)butan-2-amine |
2227705-78-2 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1832657-0.25g |
(2S)-4-(furan-2-yl)butan-2-amine |
2227705-78-2 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1832657-0.5g |
(2S)-4-(furan-2-yl)butan-2-amine |
2227705-78-2 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1832657-1.0g |
(2S)-4-(furan-2-yl)butan-2-amine |
2227705-78-2 | 1g |
$2101.0 | 2023-06-03 | ||
| Enamine | EN300-1832657-2.5g |
(2S)-4-(furan-2-yl)butan-2-amine |
2227705-78-2 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1832657-5.0g |
(2S)-4-(furan-2-yl)butan-2-amine |
2227705-78-2 | 5g |
$6092.0 | 2023-06-03 | ||
| Enamine | EN300-1832657-10.0g |
(2S)-4-(furan-2-yl)butan-2-amine |
2227705-78-2 | 10g |
$9032.0 | 2023-06-03 | ||
| Enamine | EN300-1832657-1g |
(2S)-4-(furan-2-yl)butan-2-amine |
2227705-78-2 | 1g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1832657-5g |
(2S)-4-(furan-2-yl)butan-2-amine |
2227705-78-2 | 5g |
$3273.0 | 2023-09-19 |
(2S)-4-(furan-2-yl)butan-2-amine Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on (2S)-4-(furan-2-yl)butan-2-amine
Introduction to (2S)-4-(furan-2-yl)butan-2-amine (CAS No. 2227705-78-2)
(2S)-4-(furan-2-yl)butan-2-amine, also known by its CAS registry number 2227705-78-2, is a chiral organic compound with significant potential in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of alpha-amines, characterized by the presence of an amino group (-NH₂) attached to a carbon atom that is adjacent to another carbon atom bearing a functional group—in this case, a furan moiety. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various applications.
The stereochemistry of this compound is defined by the (S)-configuration at the second carbon atom, which is crucial for its biological activity. Stereoisomerism plays a pivotal role in drug design, as it can significantly influence the molecule's interaction with biological targets such as enzymes or receptors. Recent studies have highlighted the importance of chirality in enhancing the efficacy and reducing the side effects of pharmaceutical agents. In this context, (2S)-4-(furan-2-yl)butan-2-amine has emerged as a promising lead compound for further exploration in drug discovery pipelines.
One of the most intriguing aspects of this compound is its ability to act as a ligand for various biological targets. For instance, research has shown that it exhibits moderate binding affinity towards certain G-protein coupled receptors (GPCRs), which are key players in numerous physiological processes. This property makes it a valuable tool for studying receptor-ligand interactions and for designing novel therapeutic agents targeting specific diseases such as neurodegenerative disorders or inflammatory conditions.
Furthermore, the synthesis of (2S)-4-(furan-2-yl)butan-2-amine has been optimized through enantioselective methodologies, ensuring high enantiomeric excess (ee) and scalability. These advancements have facilitated its use in preclinical studies, where it has demonstrated favorable pharmacokinetic profiles, including good bioavailability and metabolic stability. Such characteristics are essential for translating laboratory findings into clinically relevant applications.
In terms of applications, this compound has been utilized in medicinal chemistry as a building block for constructing more complex molecules with enhanced bioactivity. For example, researchers have employed it as a starting material for synthesizing peptidomimetics and other bioactive agents. Its versatility stems from the reactivity of both the amino group and the furan ring, which can undergo various transformations such as alkylation, acylation, or conjugation with other functional groups.
Recent breakthroughs in computational chemistry have also enabled detailed molecular modeling studies of (2S)-4-(furan-2-yl)butan-2-amine. These studies have provided insights into its three-dimensional structure, conformational flexibility, and potential binding modes with target proteins. Such computational approaches complement experimental data and accelerate the drug discovery process by predicting optimal drug-like properties early in the development cycle.
In conclusion, (2S)-4-(furan-2-y1)butan-1-amino stands out as a versatile and biologically relevant compound with immense potential in pharmaceutical research. Its unique combination of chirality, functional groups, and pharmacokinetic properties positions it as a valuable asset in the quest for innovative therapeutic solutions. As research continues to uncover its full spectrum of applications, this compound is poised to make significant contributions to the advancement of medicine and related fields.
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